3'-Methyl-3-hydroxychalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

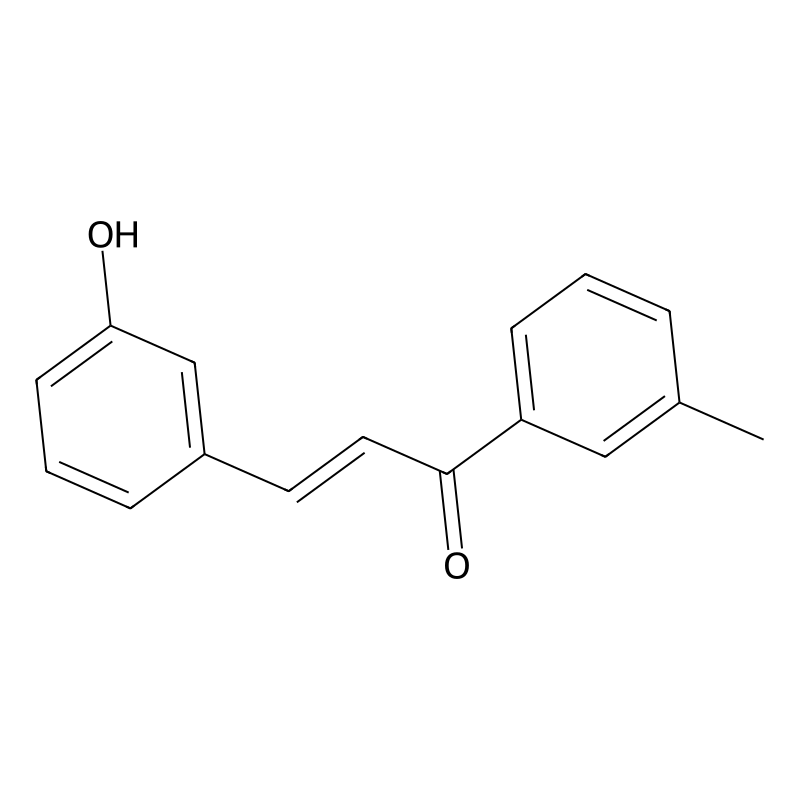

3'-Methyl-3-hydroxychalcone is a derivative of chalcone, characterized by a hydroxyl group and a methyl group at the 3' position of the chalcone backbone. Chalcones are a class of flavonoids known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The chemical structure of 3'-methyl-3-hydroxychalcone can be represented as follows:

This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment and other health-related benefits.

- Aldol Condensation: This reaction involves the formation of chalcones from acetophenone derivatives and aromatic aldehydes under basic conditions. The reaction leads to the formation of the α,β-unsaturated carbonyl system characteristic of chalcones.

- Hydrogenation: Under certain conditions, 3'-methyl-3-hydroxychalcone can undergo hydrogenation to produce dihydrochalcone derivatives, which are saturated forms of chalcones.

- Michael Addition: This reaction can occur with nucleophiles such as thiols or amines, leading to the formation of more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

Research indicates that 3'-methyl-3-hydroxychalcone exhibits significant biological activities:

- Anticancer Properties: Studies have demonstrated that this compound inhibits the proliferation of various human cancer cell lines, including gastric cancer (HGC-27), cervical carcinoma (HeLa), pancreatic cancer (PANC-1), and neuroblastoma (GOTO) cells. It disrupts the cell cycle by delaying progression through the S phase and causing G0/G1 phase arrest .

- Estrogen Receptor Modulation: The compound has been shown to inhibit the binding of estradiol to estrogen receptors, suggesting potential applications in hormone-related cancers .

- Anti-inflammatory Effects: It also exhibits anti-inflammatory properties by suppressing tumor promotion in animal models .

The synthesis of 3'-methyl-3-hydroxychalcone typically involves:

- Claisen-Schmidt Condensation: This method is commonly used for synthesizing chalcones. It involves reacting an aromatic aldehyde with an acetophenone derivative in the presence of a base (e.g., sodium hydroxide) to form the chalcone structure.

- Microwave-Assisted Organic Synthesis: This modern technique enhances reaction rates and yields by using microwave irradiation to facilitate the condensation reaction under controlled conditions .

- Hydrogenation Reactions: The compound can also be synthesized through hydrogenation methods that reduce double bonds in chalcones to form saturated derivatives .

3'-Methyl-3-hydroxychalcone has several notable applications:

- Pharmaceutical Development: Due to its anticancer and anti-inflammatory properties, this compound is being explored as a potential lead compound in drug development for treating various cancers and inflammatory diseases.

- Cosmetic Industry: Its antioxidant properties may be beneficial in skincare formulations aimed at reducing oxidative stress on skin cells.

- Nutraceuticals: As a natural product derived from plant sources, it may be included in dietary supplements for its health benefits.

Interaction studies involving 3'-methyl-3-hydroxychalcone focus on its effects on cellular pathways:

- Cell Cycle Regulation: Research shows that this compound alters protein synthesis and phosphorylation patterns, which may explain its ability to inhibit cell proliferation in cancer cells .

- Estrogen Pathway Modulation: The inhibition of estrogen receptor binding suggests that it may interact with hormonal pathways relevant to breast cancer treatment .

Several compounds share structural features with 3'-methyl-3-hydroxychalcone. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2',4'-Dihydroxychalcone | Hydroxyl groups at 2' and 4' | Antioxidant, anticancer |

| 4-Hydroxychalcone | Hydroxyl group at 4' | Anticancer, anti-inflammatory |

| Naringenin Chalcone | Hydroxyl group at 6' | Antioxidant, anti-inflammatory |

| 2',6'-Dimethoxy-4'-hydroxychalcone | Methoxy groups at 2' and 6' | Strong antioxidant activity |

Uniqueness of 3'-Methyl-3-hydroxychalcone:

The unique positioning of the methyl and hydroxyl groups on the chalcone backbone contributes to its distinctive biological activities compared to other similar compounds. Its specific mechanism in modulating estrogen receptor activity sets it apart as a candidate for targeted therapies in hormone-dependent cancers.